molecular formula C15H14Cl2N4O B11671270 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11671270
M. Wt: 337.2 g/mol
InChI Key: BJZTYTBIBJJPIJ-QGMBQPNBSA-N
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Description

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their versatile applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered attention due to its potential biological activities and its role in the development of new pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted hydrazone derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide is unique due to the presence of the 2,6-dichlorophenyl group, which imparts distinct chemical and biological properties. The dichlorophenyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C15H14Cl2N4O

Molecular Weight

337.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C15H14Cl2N4O/c16-11-5-3-6-12(17)10(11)8-18-21-15(22)14-9-4-1-2-7-13(9)19-20-14/h3,5-6,8H,1-2,4,7H2,(H,19,20)(H,21,22)/b18-8+

InChI Key

BJZTYTBIBJJPIJ-QGMBQPNBSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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